4-Mercaptobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Other Compounds

-Mercaptobutyric acid serves as a building block for synthesizing various other compounds, including:

- Mercaptoalkanoic acids: These are carboxylic acids containing a thiol group (-SH). Mercaptoalkanoic acids have diverse applications in various fields Source: National Library of Medicine, "[PubChem Compound Summary for 3-Mercaptopropionic Acid: )"].

- Mercaptosuccinic acid and mercaptoacetic acid: These are specific mercaptoalkanoic acids used in various research applications Source: Santa Cruz Biotechnology, "[4-Mercaptobutyric Acid | CAS 13095-73-3 | SCBT: "].

Nanoparticle Synthesis

-Mercaptobutyric acid acts as a reducing agent in the synthesis of gold nanoparticles. These nanoparticles have potential applications in various fields, including:

- Medicine: Drug delivery, diagnostics, and therapeutic applications Source: National Institutes of Health, "[Gold Nanoparticles: Past, Present, and Future: )"].

- Electronics: Development of miniaturized electronic components Source: American Chemical Society, "[Nanoparticles: Building Blocks for a Better Future: "].

- Catalysis: Facilitating chemical reactions Source: Royal Society of Chemistry, "[Catalysis: "].

Hydrogel Production

-Mercaptobutyric acid functions as a crosslinking agent in the production of hydrogels. Hydrogels are three-dimensional networks with applications in:

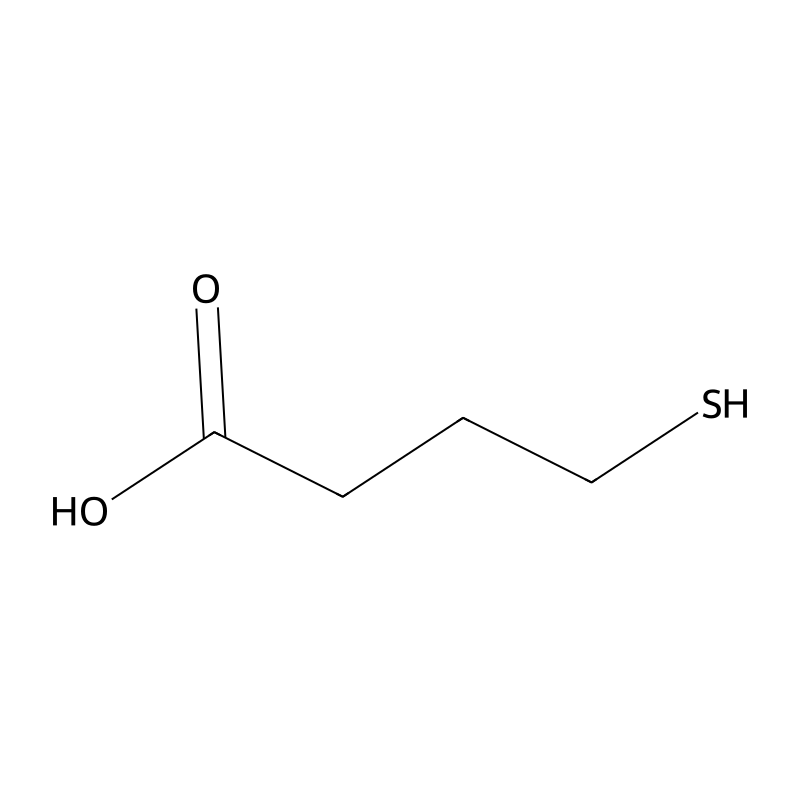

4-Mercaptobutyric acid, also known as 4-sulfanylbutanoic acid, is a monocarboxylic acid characterized by the presence of a thiol group at the fourth carbon position of the butyric acid structure. Its chemical formula is C₄H₈O₂S, and it has a molecular weight of approximately 120.18 g/mol. The compound appears as a colorless to pale yellow liquid or solid and is soluble in water, making it an interesting candidate for various chemical and biological applications .

The mechanism of action of 4-mercaptobutyric acid depends on the specific context of its application. In its role as a fatty acid biosynthesis intermediate, it likely participates in enzymatic reactions for chain elongation []. As a potential anti-inflammatory agent, its mechanism might involve the inhibition of prostaglandin E2 (PGE2) release from cells []. However, further research is needed to elucidate the precise mechanisms in these areas.

4-Mercaptobutyric acid is classified as a dangerous good for transport due to its potential health hazards. Limited data suggests it may exhibit toxicity and irritate the skin and eyes upon contact []. As with any organic acid or thiol-containing compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing various derivatives.

- Reduction: The thiol group can be oxidized to form disulfides or reduced to generate thiols, which are important in biochemical processes.

- Condensation: It can undergo condensation reactions with aldehydes or ketones to produce thiazolidines or other sulfur-containing compounds.

These reactions highlight its versatility in organic synthesis and its potential role in creating more complex molecules.

4-Mercaptobutyric acid exhibits notable biological activities. Research indicates that it may have antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate cellular signaling pathways suggests it could play a role in therapeutic strategies for conditions such as Alzheimer's disease and other forms of dementia .

Several methods exist for synthesizing 4-Mercaptobutyric acid:

- Thiol Addition: The compound can be synthesized through the reaction of butyric acid with hydrogen sulfide or other thiol sources in the presence of a catalyst.

- Reduction of Butyric Acid Derivatives: Starting from butyric acid derivatives such as esters or halides, reduction processes can yield 4-mercaptobutyric acid.

- Patented Processes: Various patents describe methods for producing mercapto butyric acids through specific reaction conditions and catalysts, highlighting industrial interest in this compound .

4-Mercaptobutyric acid has diverse applications across various fields:

- Pharmaceuticals: Its antioxidant and neuroprotective properties make it a candidate for drug development targeting neurodegenerative diseases.

- Biochemistry: Used as a reagent in biochemical assays and studies involving thiols and disulfides.

- Agriculture: Investigated for potential use as a plant growth regulator due to its effects on cellular signaling pathways.

Studies on the interactions of 4-Mercaptobutyric acid with other biomolecules have shown that it can influence enzyme activity and cellular metabolism. For instance, it may interact with proteins involved in redox reactions, potentially altering their function and stability. Such interactions are crucial for understanding its biological roles and therapeutic potential .

4-Mercaptobutyric acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Butyric Acid | C₄H₈O₂ | Short-chain fatty acid, important for gut health |

| 2-Mercaptoacetic Acid | C₂H₆O₂S | Contains a thiol group; used in biochemical research |

| 3-Mercaptopropionic Acid | C₃H₈O₂S | Similar thiol functionality; studied for neuroprotection |

| L-Cysteine | C₃H₇NO₂S | Amino acid with thiol group; important in protein synthesis |

4-Mercaptobutyric acid is unique due to its specific chain length and position of the thiol group, which influences its reactivity and biological activity compared to these similar compounds.

Classical Synthetic Routes

The classical synthesis of 4-Mercaptobutyric acid typically involves multi-step transformations starting from readily available four-carbon precursors. Historically, the most common approach has been the nucleophilic substitution of halogenated butyric acid derivatives with hydrogen sulfide or alkali metal hydrosulfides.

$$

\text{Cl-(CH}2)3\text{-COOH} + \text{NaSH} \rightarrow \text{HS-(CH}2)3\text{-COOH} + \text{NaCl}

$$

This reaction is typically conducted in aqueous or alcoholic media under reflux conditions. The yield and purity of the resulting 4-Mercaptobutyric acid depend on several factors, including the reactivity of the halide, the concentration of the nucleophile, and the reaction temperature. The use of 4-bromobutyric acid as a starting material can enhance the reaction rate due to the better leaving group ability of bromide compared to chloride [4].

Classical methods may also involve the use of alkyl sulfates as intermediates. For example, sodium butyl sulfate can react with sodium sulfide in a two-step process to generate the mercaptan, as described in foundational studies on the organic chemistry of bivalent sulfur [3]. The process can be summarized as follows:

$$

\text{C}4\text{H}9\text{OSO}3\text{Na} + \text{Na}2\text{S} \rightarrow \text{C}4\text{H}9\text{SNa} + \text{Na}2\text{SO}4

$$

$$

\text{C}4\text{H}9\text{SNa} + \text{HCl} \rightarrow \text{C}4\text{H}9\text{SH} + \text{NaCl}

$$

These classical approaches, while reliable, often require rigorous control of reaction conditions to minimize side reactions such as the formation of alkyl sulfides or alkenes, particularly at elevated temperatures or high pH values [3]. Additionally, the volatility and malodor of thiol intermediates can pose practical challenges in laboratory and industrial settings.

Table 1. Typical Reaction Conditions for Classical Synthesis of 4-Mercaptobutyric Acid

| Starting Material | Nucleophile | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Chlorobutyric acid | Sodium hydrosulfide | Water/Ethanol | Reflux | 60–80 | Byproducts: NaCl, possible dialkyl sulfides |

| 4-Bromobutyric acid | Sodium hydrosulfide | Water/Ethanol | Reflux | 70–90 | Faster reaction due to better leaving group |

| Sodium butyl sulfate | Sodium sulfide | Water | 100–120°C | 50–75 | Requires acidification to liberate thiol |

Modern Synthetic Approaches

Advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the preparation of 4-Mercaptobutyric acid. These modern approaches aim to improve yields, reduce the number of steps, and minimize the formation of undesirable byproducts.

Derivation from Gamma-Butyrolactone

Gamma-butyrolactone is a versatile four-carbon lactone that serves as an important intermediate in organic synthesis [2] [6]. Its transformation into 4-Mercaptobutyric acid involves ring opening and subsequent functionalization to introduce the thiol group.

One modern route begins with the nucleophilic ring opening of gamma-butyrolactone using hydrogen sulfide or an alkali metal hydrosulfide. The reaction proceeds via attack at the electrophilic carbonyl carbon, yielding a 4-hydroxythiobutyric acid intermediate. This intermediate can then be further reduced or converted to the corresponding thiol by treatment with phosphorus pentasulfide or Lawesson's reagent, which facilitates the replacement of the hydroxy group with a thiol:

$$

\text{O=CO(CH}2)3 + \text{H}2\text{S} \rightarrow \text{HS-(CH}2)_3\text{-COOH}

$$

Alternatively, gamma-butyrolactone can be reduced to 4-hydroxybutyric acid, which is then converted to 4-bromobutyric acid by reaction with phosphorus tribromide. The bromide is subsequently displaced by sodium hydrosulfide, yielding 4-Mercaptobutyric acid. This sequence leverages the commercial availability and reactivity of gamma-butyrolactone, as well as the efficiency of nucleophilic substitution reactions.

Table 2. Key Steps in the Derivation of 4-Mercaptobutyric Acid from Gamma-Butyrolactone

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction of gamma-butyrolactone | Sodium borohydride | 4-Hydroxybutyric acid | 85–95 |

| Bromination of 4-hydroxybutyric acid | Phosphorus tribromide | 4-Bromobutyric acid | 80–90 |

| Nucleophilic substitution | Sodium hydrosulfide | 4-Mercaptobutyric acid | 70–90 |

This approach is advantageous due to the high purity of intermediates and the potential for telescoping steps to minimize purification requirements. The use of gamma-butyrolactone as a starting material also aligns with industrial practices, as it is produced on a large scale for various applications [6].

Mercaptide-Based Reaction Pathways

Mercaptide-based synthesis exploits the high nucleophilicity of alkali metal mercaptides, such as sodium or potassium mercaptide, to introduce the thiol group into the butyric acid framework. In this methodology, a suitable butyric acid derivative (typically a halide or tosylate) is reacted with the mercaptide under controlled conditions.

A typical reaction involves the generation of sodium mercaptide in situ by treating thiol with sodium hydroxide, followed by its reaction with 4-chlorobutyric acid:

$$

\text{RSH} + \text{NaOH} \rightarrow \text{RSNa} + \text{H}2\text{O}

$$

$$

\text{Cl-(CH}2)3\text{-COOH} + \text{RSNa} \rightarrow \text{HS-(CH}2)_3\text{-COOH} + \text{NaCl}

$$

Alternatively, the reaction can be performed using potassium thioacetate, which reacts with the halide to yield a thioester intermediate. Subsequent hydrolysis liberates the free thiol:

$$

\text{Cl-(CH}2)3\text{-COOH} + \text{CH}3\text{COSK} \rightarrow \text{CH}3\text{COS-(CH}2)3\text{-COOH} + \text{KCl}

$$

$$

\text{CH}3\text{COS-(CH}2)3\text{-COOH} + \text{NaOH} \rightarrow \text{HS-(CH}2)3\text{-COOH} + \text{CH}3\text{COONa}

$$

Mercaptide-based pathways offer improved selectivity and can be adapted to continuous-flow processes, enhancing their suitability for scale-up and industrial application.

Table 3. Mercaptide-Based Synthesis: Reaction Parameters and Yields

| Substrate | Mercaptide Source | Solvent | Temperature | Yield (%) | Comments |

|---|---|---|---|---|---|

| 4-Chlorobutyric acid | Sodium mercaptide | Ethanol | Reflux | 65–85 | In situ generation of mercaptide |

| 4-Bromobutyric acid | Potassium thioacetate | Acetone | 40–60°C | 70–90 | Thioester intermediate |

Green Chemistry Approaches to Synthesis

The principles of green chemistry have increasingly influenced the synthesis of organosulfur compounds, including 4-Mercaptobutyric acid. Green methodologies prioritize the use of environmentally benign reagents, renewable feedstocks, and energy-efficient processes, while minimizing waste and hazardous byproducts.

One promising green approach involves the use of aqueous-phase reactions, which eliminate the need for organic solvents and reduce the environmental impact of the process. For example, the nucleophilic substitution of 4-chlorobutyric acid with sodium hydrosulfide can be conducted in water at moderate temperatures, yielding 4-Mercaptobutyric acid with high selectivity and minimal waste generation [5]. The aqueous medium also facilitates product isolation, as the thiol can be extracted into an immiscible organic solvent or precipitated by acidification.

Biocatalytic methods represent another frontier in green synthesis. Enzymes such as thioesterases or engineered hydrolases can catalyze the selective introduction of thiol groups into carboxylic acid frameworks under mild conditions. Although the application of biocatalysis to the synthesis of 4-Mercaptobutyric acid remains an emerging area, preliminary studies suggest that such approaches could offer significant advantages in terms of atom economy and environmental sustainability.

Microwave-assisted synthesis has also been explored as a means to accelerate nucleophilic substitution reactions, reduce reaction times, and lower energy consumption. By applying microwave irradiation, the conversion of halogenated butyric acids to 4-Mercaptobutyric acid can be achieved in minutes rather than hours, with comparable or improved yields.

Table 4. Green Chemistry Approaches: Comparative Data

| Method | Solvent | Energy Source | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Aqueous-phase substitution | Water | Conventional | 2–4 h | 70–85 | Low solvent waste |

| Microwave-assisted | Water/Ethanol | Microwave | 5–20 min | 75–90 | Reduced energy consumption |

| Biocatalytic | Buffer | Ambient | 12–24 h | 50–70 | Renewable catalyst, mild |

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 4-Mercaptobutyric acid requires careful consideration of several factors, including process efficiency, cost, safety, and environmental impact. The choice of synthetic route is influenced by the availability and price of starting materials, the ease of product isolation and purification, and the management of hazardous reagents and byproducts.

Industrial processes favor methods that utilize inexpensive and readily available precursors, such as 4-chlorobutyric acid or gamma-butyrolactone, and that can be conducted in continuous-flow reactors to maximize throughput and minimize downtime [6]. The nucleophilic substitution of halogenated butyric acids with sodium hydrosulfide remains the most widely employed route due to its simplicity, scalability, and robustness. However, the handling of hydrogen sulfide and thiol intermediates requires stringent controls to prevent environmental release and ensure worker safety.

Process intensification strategies, such as the use of microreactors or in-line monitoring, can enhance reaction control and product quality. The integration of green chemistry principles, such as solvent recycling and waste minimization, further improves the sustainability of industrial production.

The following table summarizes key parameters relevant to the scalability of different synthetic methodologies:

Table 5. Scalability Assessment of Synthetic Routes

| Method | Feedstock Cost | Throughput | Safety Concerns | Waste Generation | Industrial Suitability |

|---|---|---|---|---|---|

| Halide substitution | Low | High | Toxic gases, thiols | Moderate | Excellent |

| Gamma-butyrolactone derivation | Moderate | Moderate | Reagent handling | Low | Good |

| Mercaptide-based | Moderate | Moderate | Thiol odor, exothermic | Low | Good |

| Biocatalytic | High | Low | Enzyme stability | Very low | Emerging |

XLogP3

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant